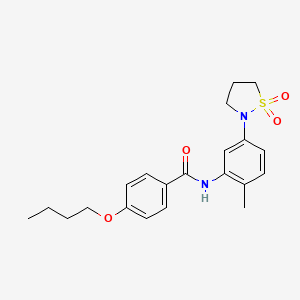

4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-4-13-27-19-10-7-17(8-11-19)21(24)22-20-15-18(9-6-16(20)2)23-12-5-14-28(23,25)26/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVWYSNSZXVUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the core phenylpiperidine structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its phenylpiperidine core makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is studied for its potential biological activity. It may be used in assays to investigate its effects on various biological targets.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in drug discovery programs to develop new treatments for various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

4-butoxy-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide

- Key features : Replaces the isothiazolidine sulfone with an indole-sulfonyl group.

- However, the indole’s planar structure may alter binding dynamics compared to the saturated isothiazolidine ring .

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)

- Key features : Substitutes the isothiazolidine with a 1,3,4-thiadiazole ring and introduces a piperidine-thioethyl side chain.

- Impact : The thiadiazole core is aromatic and planar, favoring interactions with flat binding pockets. The piperidine group enhances solubility via basic nitrogen but may reduce blood-brain barrier penetration .

S-alkylated 1,2,4-triazoles (e.g., compounds 10–15)

- Key features : Contains a 1,2,4-triazole ring with sulfonylphenyl and fluorophenyl substituents.

- Impact : The triazole’s tautomeric properties (thione vs. thiol) allow pH-dependent reactivity, which could modulate enzyme inhibition kinetics. Fluorine atoms improve metabolic stability and lipophilicity .

N-{5-[(cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide

- Key features : Includes a pyridinylmethoxy group and cyclopropane carboxamide.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target compound | C₂₁H₂₅N₂O₄S | 413.50 | Not reported | Isothiazolidine sulfone, 4-butoxy |

| 4-butoxy-N-[4-(indolylsulfonyl)phenyl]benzamide | C₂₅H₂₄N₂O₃S | 440.54 | Not reported | Indole-sulfonyl, 4-butoxy |

| N-(5-thiadiazolyl)benzamide (7a) | C₁₄H₁₆N₄OS₂ | 344.44 | Not reported | Thiadiazole, piperidine-thioethyl |

| Triazole derivative (10) | C₂₄H₂₀F₂N₄O₃S | 482.50 | Not reported | 1,2,4-triazole, sulfonylphenyl, fluorophenyl |

Biological Activity

The compound 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features several distinct structural components:

- Butoxy Group : Enhances lipophilicity and solubility.

- Dioxidoisothiazolidinyl Moiety : Implicated in biological interactions.

- Benzamide Core : Serves as a pharmacophore in drug design.

Structural Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide | Contains dioxidoisothiazolidinyl group | Potential anti-inflammatory properties |

| 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide | Similar structure but different substitution | Different biological activity profile |

| N-(4-{[5-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide | Contains benzoimidazole instead of dioxidoisothiazolidinyl moiety | Potentially different therapeutic targets |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

-

Formation of the Benzamide Core :

- Reaction of 4-aminobenzoic acid with butyl bromide in the presence of potassium carbonate.

-

Introduction of the Dioxidoisothiazolidinyl Group :

- Formation through a series of reactions involving isothiazolidine ring formation followed by oxidation.

-

Final Assembly :

- Coupling reactions to attach the dioxidoisothiazolidinyl moiety to the benzamide structure.

Synthetic Route Summary Table

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Nucleophilic Substitution | Butyl bromide, potassium carbonate |

| 2 | Oxidation | Hydrogen peroxide, acidic medium |

| 3 | Coupling Reaction | Appropriate coupling agents |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The dioxidoisothiazolidinyl group may inhibit sulfur-containing enzymes, modulating various biochemical pathways and leading to observed therapeutic effects.

Research Findings

Recent studies have explored the compound's antifungal and antibacterial activities. For example, derivatives with similar structural motifs have shown promising results against various fungi such as Botrytis cinerea and Fusarium graminearum .

Case Study: Antifungal Activity

In a comparative study of benzamide derivatives, compounds similar to this compound exhibited significant fungicidal activity:

- Best Performing Compounds :

- Compound 10a: 84.4% inhibition against Botrytis cinerea.

- Compound 10f: EC50 of 14.44 μg/mL against Botrytis cinerea.

Toxicity Assessment

Toxicity studies using zebrafish embryos have indicated that some derivatives display low toxicity profiles. For instance, compound 10f showed an LC50 value of 20.58 mg/L, classifying it as low-toxicity .

Biological Activity Summary Table

| Activity Type | Target Organism | Inhibition (%) / EC50 (μg/mL) |

|---|---|---|

| Antifungal | Botrytis cinerea | 84.4% / 14.44 |

| Antifungal | Fusarium graminearum | Moderate activity |

| Toxicity | Zebrafish embryos | LC50 = 20.58 mg/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.